N-methyl-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
CAS No.: 898423-09-1
Cat. No.: VC4750792
Molecular Formula: C15H17N3O3
Molecular Weight: 287.319
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898423-09-1 |
|---|---|
| Molecular Formula | C15H17N3O3 |
| Molecular Weight | 287.319 |
| IUPAC Name | N-methyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
| Standard InChI | InChI=1S/C15H17N3O3/c1-16-14(20)15(21)17-11-7-9-3-2-6-18-12(19)5-4-10(8-11)13(9)18/h7-8H,2-6H2,1H3,(H,16,20)(H,17,21) |
| Standard InChI Key | JOGOWGBUBFDMHB-UHFFFAOYSA-N |
| SMILES | CNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2 |
Introduction
N-methyl-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound belonging to the class of azatricyclo compounds. It features a unique tricyclic structure with nitrogen atoms integrated into the ring system, which is characteristic of compounds known for diverse biological activities. This compound is of interest in medicinal chemistry due to its intricate molecular architecture and potential pharmacological properties.
Synthesis and Reaction Conditions
The synthesis of N-methyl-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Common solvents used in these reactions include dimethyl sulfoxide (DMSO) or acetonitrile, which facilitate the solubility of reactants and intermediates.
Potential Applications
This compound has potential applications in medicinal chemistry due to its complex structure and biological activity. Further research is necessary to explore its efficacy and safety profiles in biological systems. The compound's ability to interact with various biological targets makes it a subject of interest in drug discovery and development.
Chemical Reactions and Stability
Reactions involving this compound typically require specific catalysts or reagents to facilitate the desired transformations while minimizing side reactions. Data on stability under various conditions (e.g., pH changes) would be essential for practical applications but remain sparse in current literature.
Comparison with Similar Compounds
Other compounds within the azatricyclo class, such as N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N-[(oxolan-2-yl)methyl]ethanediamide, also exhibit complex structures and potential biological activities. These compounds are notable for their diverse pharmacological properties and are subjects of interest in drug development.
Data Table: Key Characteristics of N-methyl-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
| Characteristic | Description |
|---|---|
| Molecular Formula | C15H17N3O3 |
| CAS Number | 898423-09-1 |
| Molecular Structure | Tricyclic with nitrogen atoms integrated into the ring system |
| Synthesis Conditions | Requires careful control of temperature and solvent choice |
| Potential Applications | Medicinal chemistry, drug discovery |
| Stability Data | Limited information available |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume